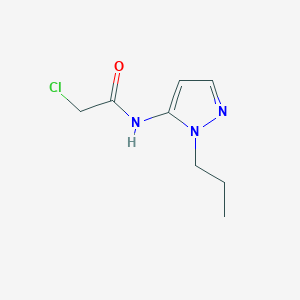

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Description

2-Chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide (CAS: 1209931-68-9) is a small-molecule scaffold with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . It features a pyrazole ring substituted with a propyl group at the 1-position and a chloroacetamide moiety at the 5-position.

Properties

IUPAC Name |

2-chloro-N-(2-propylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFIIMADDPCLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-propyl-1H-pyrazole-5-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different biological activities.

Scientific Research Applications

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide has potential applications in pharmaceutical development as a lead compound for creating new drugs, due to the pyrazole ring which is a well-studied class of heterocycles with diverse biological activities. Further studies are needed to determine the specific activity of the compound.

Chemical Properties

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide has a molecular formula of C8H12ClN3O and a molecular weight of 201.65 g/mol. The compound features a chloro group at the second position of the acetamide moiety and a propyl-substituted pyrazole ring. The presence of both halogen and heterocyclic components contributes to its biological activity and reactivity. The chemical reactivity of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is due to the electrophilic nature of the chloro group. It can participate in nucleophilic substitution reactions where nucleophiles replace the chlorine atom, and it can undergo hydrolysis to yield corresponding acetamides or pyrazoles under acidic or basic conditions. The compound can react with amines and alcohols.

Synthesis

The synthesis of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide typically involves several key steps. One method involves the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride .

Structural Similarity

Several compounds share structural similarities with 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, which may influence their biological activity:

- 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide Features an isopropyl substitution.

- 2-chloro-N-(1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl)acetamide Contains cyano and phenyl groups.

- N-(1-propyl-1H-pyrazol-5-yl)acetamide Lacks a chlorine substituent.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The structural analogs of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide differ primarily in the substituents on the pyrazole ring and the acetamide group. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Aliphatic vs.

Key Insights:

- Melting Points: Aromatic and cyano-substituted analogs (e.g., 3b, ) exhibit higher melting points (>170°C) due to stronger intermolecular forces, whereas aliphatic derivatives may have lower thermal stability.

- Biological Relevance: Compounds with chlorophenyl or cyano groups (e.g., ) are explicitly linked to insecticidal and antifungal applications, suggesting that substituent choice directly impacts bioactivity.

Biological Activity

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHClNO

- Molecular Weight : 201.65 g/mol

The presence of the pyrazole ring is significant, as this structural feature is commonly associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal effects. For instance, derivatives of pyrazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also under investigation. It is believed to interact with specific molecular targets that modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated . The potential for this compound to serve as a therapeutic agent for inflammatory diseases is an area of ongoing research.

The exact mechanism of action for 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide is not completely understood. However, it is hypothesized that the compound may inhibit certain enzymes or receptors involved in disease processes. This inhibition could lead to reduced cellular proliferation in cancerous cells and diminished inflammatory responses .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, a comparative analysis with similar pyrazole derivatives can be beneficial:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide | Antimicrobial & Anti-inflammatory | Not yet determined |

| 1-phenyl-3-propyl-1H-pyrazole | Cytotoxicity against cancer cell lines | GI50 = 3.79 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | Antitumor activity | IC50 = 26 |

This table highlights the potential efficacy of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in comparison to other known pyrazole compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Anticancer Activity : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, such as MCF7 and A549, with IC50 values indicating effective growth inhibition .

- Antimicrobial Evaluation : In vitro tests showed that specific pyrazole derivatives had strong antimicrobial effects against several bacterial strains, supporting the potential application of 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide in treating infections .

- Inflammation Studies : Investigations into the anti-inflammatory properties of related compounds suggest that they may modulate inflammatory cytokines, offering insights into their therapeutic potential for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 5-amino-1-propyl-1H-pyrazole with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or dioxane) under controlled temperatures (0–5°C initially, then room temperature). Key parameters include stoichiometric ratios, solvent purity, and reaction time (2–4 hours). Purification via recrystallization (petroleum ether) or column chromatography is critical to isolate the product . Optimization may involve varying solvents (e.g., triethylamine for acid scavenging) or employing continuous flow reactors for scalability .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopy : Use -NMR and -NMR to confirm structural integrity, focusing on the chloroacetamide (–CO–NH–) and pyrazole ring protons. IR spectroscopy can validate amide (C=O stretch at ~1650 cm) and C–Cl bonds .

- Chromatography : HPLC with UV detection (λ max ~298 nm) ensures purity, while TLC monitors reaction progress .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in biological studies?

It serves as a precursor in medicinal chemistry for synthesizing analogs with potential antileishmanial, antimalarial, or anticancer activity. Its chloroacetamide group enables nucleophilic substitutions to generate derivatives for structure-activity relationship (SAR) studies . It is also used in proteomics to investigate protein interactions via covalent modification of cysteine residues .

Q. How do the functional groups in this compound influence its reactivity?

- Chloroacetamide : Electrophilic chlorine participates in nucleophilic substitutions (e.g., with amines or thiols) under mild conditions.

- Pyrazole Ring : The nitrogen atoms enable coordination with metal catalysts or hydrogen bonding in enzyme inhibition studies.

- Propyl Chain : Enhances lipophilicity, affecting solubility and membrane permeability in biological assays .

Q. What solvent systems are suitable for its solubility and stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (CHCl). Stability tests via TGA/DSC indicate decomposition above 200°C. Store at room temperature in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data during scale-up synthesis?

Discrepancies often arise from solvent purity, trace moisture, or incomplete mixing. Mitigation strategies:

- Use anhydrous solvents and molecular sieves.

- Monitor reaction progress via in-line FTIR or Raman spectroscopy.

- Optimize stirring rates in batch reactors or switch to flow chemistry for consistent heat/mass transfer .

Q. What computational tools are effective for modeling its interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to enzymes (e.g., cytochrome P450).

- DFT Calculations : Gaussian09 assesses electronic properties (e.g., HOMO/LUMO energies) to explain reactivity trends .

- MD Simulations : GROMACS evaluates conformational stability in aqueous or lipid bilayers .

Q. How does environmental pH affect its stability and bioactivity?

Under acidic conditions (pH < 3), the chloroacetamide group hydrolyzes to acetic acid derivatives, reducing efficacy. Neutral to slightly basic conditions (pH 7–9) preserve stability. UV-Vis studies (λ max = 298 nm) track degradation kinetics .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization difficulties stem from conformational flexibility. Solutions:

Q. How do structural analogs compare in biological activity?

| Analog | Modification | Activity |

|---|---|---|

| 2-Chloro-N-(1,5-dimethyl-pyrazol-4-yl)acetamide | Methyl substitution | Enhanced enzyme inhibition |

| 2-Chloro-N-(5-fluoropyridin-2-yl)acetamide | Pyridine ring | Improved solubility and bioavailability |

Q. What retrosynthetic strategies are viable for derivative synthesis?

AI-driven tools (e.g., Template_relevance Reaxys) propose one-step routes:

- Replace chlorine with azide (NaN/DMF) for click chemistry.

- Couple with boronic acids via Suzuki-Miyaura cross-coupling .

Q. How does this compound interact with cytochrome P450 enzymes?

In vitro assays (e.g., liver microsomes) show competitive inhibition. IC values are determined via fluorogenic substrates. Metabolite identification uses LC-MS/MS .

Q. What environmental factors influence its ecotoxicological profile?

Photodegradation under UV light produces chlorinated byproducts. Use OECD 307 guidelines for soil half-life studies. Aquatic toxicity assays (Daphnia magna) assess LC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.